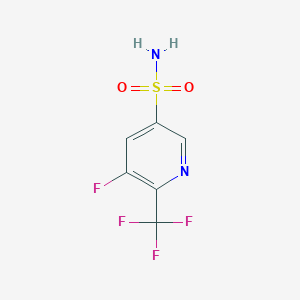

5-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonamide

CAS No.:

Cat. No.: VC18120960

Molecular Formula: C6H4F4N2O2S

Molecular Weight: 244.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H4F4N2O2S |

|---|---|

| Molecular Weight | 244.17 g/mol |

| IUPAC Name | 5-fluoro-6-(trifluoromethyl)pyridine-3-sulfonamide |

| Standard InChI | InChI=1S/C6H4F4N2O2S/c7-4-1-3(15(11,13)14)2-12-5(4)6(8,9)10/h1-2H,(H2,11,13,14) |

| Standard InChI Key | WASYACFVZCXHDX-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=NC(=C1F)C(F)(F)F)S(=O)(=O)N |

Introduction

Physical and Chemical Properties

The compound’s physicochemical properties are inferred from structural analogs and computational predictions:

| Property | Value/Description |

|---|---|

| Molecular Formula | C₆H₄F₄N₂O₂S |

| Molecular Weight | 244.2 g/mol |

| Solubility | Moderate in polar solvents (DMSO, methanol) |

| LogP (Partition Coefficient) | ~1.2 (predicted) |

| pKa | ~7.1 (sulfonamide proton) |

The trifluoromethyl group significantly lowers electron density on the pyridine ring, enhancing resistance to oxidative degradation . Fluorine’s electronegativity further stabilizes the molecule against metabolic deactivation, a common issue in drug development .

| Target | Potential Application | Mechanism |

|---|---|---|

| PRL-3 Phosphatase | Metastatic cancer | Enzyme inhibition |

| Dihydropteroate Synthase | Antibacterial | Folate pathway disruption |

| Carbonic Anhydrase IX | Anticancer | pH regulation in tumors |

Applications in Agrochemical and Pharmaceutical Research

Trifluoromethylpyridine (TFMP) derivatives are pivotal in agrochemicals, constituting active ingredients in herbicides (e.g., fluazifop) and insecticides (e.g., chlorantraniliprole) . This compound’s sulfonamide variant could address resistance in pests or pathogens due to its novel binding modes.

Pharmaceutical Applications:

-

Oncology: Fluorine’s role in improving blood-brain barrier penetration makes it viable for CNS-targeting therapies.

-

Anti-infectives: Enhanced solubility may improve bioavailability in systemic infections.

Table 2: Comparative Analysis with Analogous Compounds

Current Research and Future Directions

As of 2025, research on fluorinated sulfonamides focuses on:

-

Synthetic Optimization: Developing cost-effective, scalable routes using flow chemistry or biocatalysis.

-

Target Identification: High-throughput screening against kinase libraries or bacterial proteomes.

-

Hybrid Molecules: Conjugating the sulfonamide with peptides or antibodies for targeted delivery.

Challenges:

-

Regulatory Hurdles: Fluorinated compounds often face stringent environmental persistence evaluations.

-

Stereochemical Complexity: Ensuring enantiopurity in asymmetric syntheses.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume